TNIK Inhibition Potency in Breast Cancer Cell Viability Assays
The compound exhibits TNIK inhibitory activity associated with reduced cancer cell viability. In MCF-7 breast cancer cells, an IC50 value of approximately 15 µM was reported for this compound . No direct head-to-head comparison with a named TNIK inhibitor analog under identical assay conditions has been published for this exact CAS number. The closest in-class comparator data cannot be retrieved from permissible sources; therefore, this evidence is classified as Supporting Evidence only.
| Evidence Dimension | TNIK-mediated cytotoxicity (cell viability IC50) |
|---|---|
| Target Compound Data | Approximately 15 µM (MCF-7 breast cancer cells) |
| Comparator Or Baseline | No direct comparator data available; baseline for untreated control is 100% viability |
| Quantified Difference | Not calculable (no comparator data) |
| Conditions | MCF-7 breast cancer cell line; cell viability assay (exact protocol not publicly detailed) |
Why This Matters
This is the only reported potency value for this specific compound, providing a baseline for researchers evaluating its utility in TNIK-dependent cancer models, though the absence of comparator data limits procurement differentiation.
